Ac-RYYRIK-K-(NH2)-YRFB
Description
Ac-RYYRIK-K-(NH2)-YRFB is a synthetic opioid peptide derivative designed to target μ-opioid receptors (MOP) and nociceptin receptors (NOP). Structurally, it incorporates the N-terminal sequence Ac-RYYRIK, a lysine residue with a C-terminal amidation (K-(NH2)), and the YRFB (Tyr-D-Arg-Phe-βAla-NH2) motif, a modified opioid peptide known for μ-receptor selectivity . Key pharmacological data include:
- μ-Opioid Receptor Affinity: IC₅₀ = 2.76 nM (competitive binding assay) .
- NOP Receptor Activity: IC₅₀ = 0.789 nM, indicating potent inhibitory activity .
This compound exemplifies strategies to enhance receptor specificity and metabolic stability through amino acid substitutions and structural modifications.
Properties
Molecular Formula |
C77H117N23O15 |
|---|---|
Molecular Weight |
1604.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-amino-N-[(2S)-1-amino-6-[3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C77H117N23O15/c1-4-45(2)64(100-71(112)59(21-14-39-91-77(85)86)95-72(113)61(43-49-24-30-52(103)31-25-49)99-73(114)62(44-50-26-32-53(104)33-27-50)98-68(109)56(92-46(3)101)19-12-37-89-75(81)82)74(115)96-57(18-8-10-35-78)69(110)93-55(65(80)106)17-9-11-36-87-63(105)34-40-88-67(108)60(42-47-15-6-5-7-16-47)97-70(111)58(20-13-38-90-76(83)84)94-66(107)54(79)41-48-22-28-51(102)29-23-48/h5-7,15-16,22-33,45,54-62,64,102-104H,4,8-14,17-21,34-44,78-79H2,1-3H3,(H2,80,106)(H,87,105)(H,88,108)(H,92,101)(H,93,110)(H,94,107)(H,95,113)(H,96,115)(H,97,111)(H,98,109)(H,99,114)(H,100,112)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)/t45-,54-,55-,56-,57-,58+,59-,60-,61-,62-,64-/m0/s1 |
InChI Key |
XLFHOYFYEWSAKV-OKFGKCNJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Opioid Peptides
YRFB and Its Analogs
YRFB (Tyr-D-Arg-Phe-βAla-NH2)
- μ-Receptor Affinity : IC₅₀ = 1.18 nM .
- Key Modifications :
- Phe3 → Dmp3 ([Dmp³]YRFB, Compound 22) :
- 5-fold increase in μ-receptor affinity (vs. YRFB) with retained selectivity.
- In vivo analgesic activity: 40–70× more potent than morphine in mice .
- Tyr1 → Dmp1 ([Dmp¹]YRFB, Compound 24) :
- 15-fold improved μ-receptor selectivity over δ-receptors.
- Slightly reduced potency in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays .
Ac-RYYRIK-K-(NH2)-YAFGYPS
Dmt-Substituted Analogs
[Dmt¹]YRFB
- Effect of Dmt (2',6'-dimethyltyrosine) :
[Dmt¹]Enkephalin
NOP-Targeting Analogs
Ac-RYYRIKGGGK(NH2)YRFB
- NOP Receptor Activity: IC₅₀ = 0.0803 nM, outperforming this compound (IC₅₀ = 0.789 nM) .
- Structural Insight: The GGGS linker may improve conformational flexibility, enhancing NOP binding.
Quantitative Comparison of Key Compounds
Key Findings and Implications
Amino Acid Substitutions: Dmp (2',6'-dimethylphenylalanine) at Phe3 or Tyr1 optimizes μ-receptor affinity and selectivity, while Dmt improves stability at the cost of selectivity . The YRFB motif is critical for μ-receptor engagement, whereas C-terminal extensions (e.g., YAFGYPS) can shift potency .
Dual Receptor Activity: this compound exhibits balanced μ/NOP activity, unlike analogs with GGGS linkers that favor NOP .
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